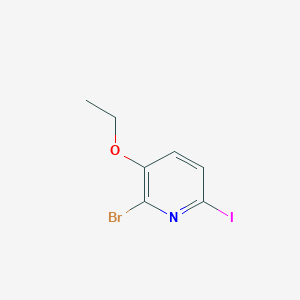![molecular formula C14H11NO3 B1446057 (2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one CAS No. 1630907-85-5](/img/structure/B1446057.png)
(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one
Descripción general
Descripción
(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one is a synthetic compound of interest in the scientific community due to its potential applications in the fields of biochemistry, physiology, and pharmacology. This molecule is a heterocyclic aromatic compound containing a benzofuran moiety and a 1-methyl-1H-pyrrol-2-ylmethylene group. It has been studied for its potential applications in the synthesis of pharmaceuticals, as an antioxidant, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
PET Probe for Imaging of PIM1 Enzyme
- Gao, Wang, Miller, and Zheng (2013) synthesized a compound similar to (2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one. This compound is a PET probe for imaging the enzyme PIM1, a potent and selective inhibitor with applications in molecular imaging (Gao et al., 2013).
Synthetic Methods
- Liu, Chen, Shatskiy, Kärkäs, and Wang (2019) discuss a silver-mediated reaction for synthesizing substituted benzofuran- and indole-pyrroles, highlighting an efficient and broad-scope synthetic strategy that could be relevant to the compound (Liu et al., 2019).
Organic Synthesis Applications
- Alizadeh and Ghanbaripour (2013) presented an efficient one-pot synthesis method for derivatives of a similar structure, emphasizing its importance in organic chemistry (Alizadeh & Ghanbaripour, 2013).
Fluorescence Properties
- Ma, Sun, Cao, Chen, Liu, and Fang (2013) synthesized aurone derivatives with structures akin to the subject compound and examined their fluorescence properties, which could be applicable in material science (Ma et al., 2013).
Solvent Selection in Molecular Systems
- Walker, Tamayo, Duong, Dang, Kim, Granstrom, and Nguyen (2011) investigated the solubilities of related compounds to calculate Hansen solubility parameters, useful for selecting solvents in molecular heterojunction systems (Walker et al., 2011).
Antimicrobial Activity
- Ashok, Ziauddin, Lakshmi, and Sarasija (2016) synthesized hybrid compounds containing structures similar to the compound and tested their antimicrobial activity, revealing potential applications in the development of new antimicrobial agents (Ashok et al., 2016).
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-15-6-2-3-9(15)7-13-14(17)11-5-4-10(16)8-12(11)18-13/h2-8,16H,1H3/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAHAGNYNSJQKN-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



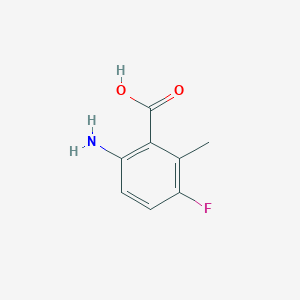

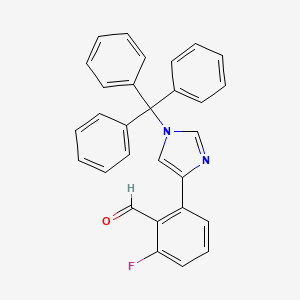
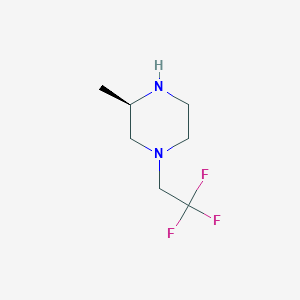
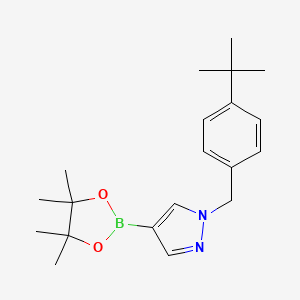


![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)
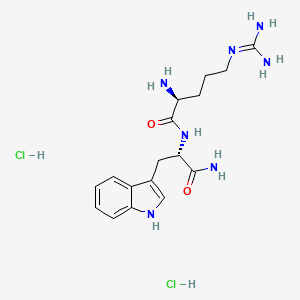
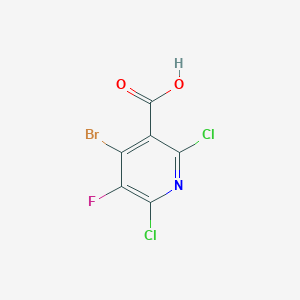

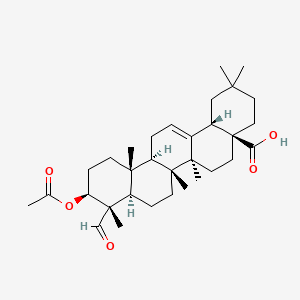
![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)
